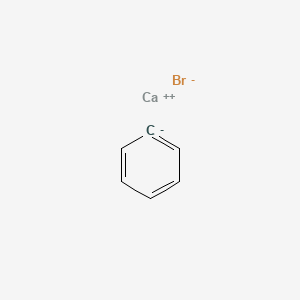
Calcium, bromophenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium, bromophenyl- is a compound that consists of a calcium ion bonded to a bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium, bromophenyl- typically involves the reaction of calcium salts with bromophenyl derivatives. One common method is the reaction of calcium chloride with bromophenyl magnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under inert conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of calcium, bromophenyl- may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium, bromophenyl- undergoes various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form bromophenyl oxide.
Reduction: The compound can be reduced to form calcium phenyl.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Bromophenyl oxide
Reduction: Calcium phenyl
Substitution: Hydroxyphenyl calcium, aminophenyl calcium
Wissenschaftliche Forschungsanwendungen
Calcium, bromophenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in calcium signaling pathways and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of calcium, bromophenyl- involves its interaction with cellular calcium channels and receptors. The bromophenyl group can modulate the activity of these channels, affecting calcium ion flux and signaling pathways. This modulation can influence various physiological processes such as muscle contraction, neurotransmission, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Calcium phenyl
- Calcium hydroxyphenyl
- Calcium aminophenyl
Comparison
Calcium, bromophenyl- is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The bromine atom can enhance the compound’s ability to participate in halogen bonding and increase its lipophilicity, potentially improving its efficacy in certain applications.
Eigenschaften
CAS-Nummer |
42282-79-1 |
|---|---|
Molekularformel |
C6H5BrCa |
Molekulargewicht |
197.09 g/mol |
IUPAC-Name |
calcium;benzene;bromide |
InChI |
InChI=1S/C6H5.BrH.Ca/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
XMYOTXWMRTWDNF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[C-]C=C1.[Ca+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


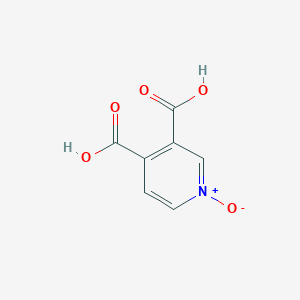

![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)
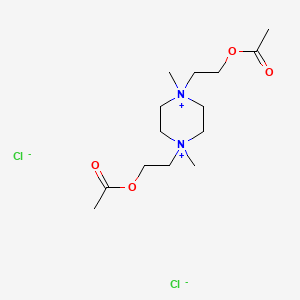

![Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-](/img/structure/B14663498.png)
![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)

![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)

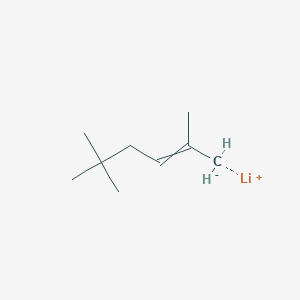
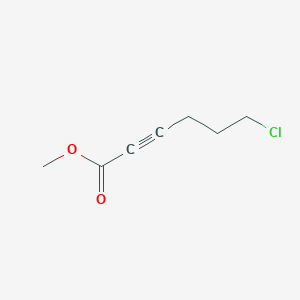

![5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14663528.png)
